molecular formula C11H13FO2 B13077539 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid

2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid

Cat. No.: B13077539
M. Wt: 196.22 g/mol
InChI Key: MLBLVMVNFSASLV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of acetic acid where the hydrogen atom in the alpha position is replaced by a 2-fluoro-2-(2,4,5-trimethylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid typically involves the fluorination of 2-(2,4,5-trimethylphenyl)acetic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit specific enzymes or modulate receptor activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Fluorophenylacetic acid
  • 2-Fluoro-4-nitrophenylacetic acid
  • 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid

Comparison: Compared to these similar compounds, 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid is unique due to the presence of the 2,4,5-trimethylphenyl group, which can influence its chemical reactivity and biological activity. The trimethylphenyl group can provide steric hindrance and electronic effects that differentiate it from other fluorinated acetic acids.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-2-(2,4,5-trimethylphenyl)acetic acid

InChI

InChI=1S/C11H13FO2/c1-6-4-8(3)9(5-7(6)2)10(12)11(13)14/h4-5,10H,1-3H3,(H,13,14)

InChI Key

MLBLVMVNFSASLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C(=O)O)F)C

Origin of Product

United States

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